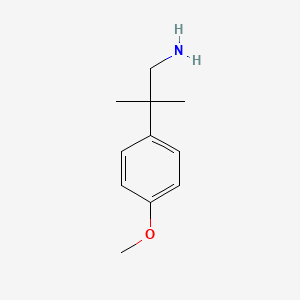

2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNFEEWRNMJABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393859 | |

| Record name | 2-(4-methoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51558-25-9 | |

| Record name | 2-(4-methoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Context of Phenylalkylamine Derivatives in Chemical and Biological Sciences

Phenylalkylamine derivatives represent a vast and significant class of organic compounds characterized by a phenyl ring attached to an amino group via an alkyl chain. This structural motif is foundational to numerous endogenous neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which underscores its inherent biological relevance. nih.gov The 2-phenethylamine backbone is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active agents that interact with the central nervous system (CNS) and other biological systems. nih.gov

These compounds can elicit a wide range of physiological responses, acting as stimulants, empathogens, or psychedelic agents, depending on the specific substitution patterns on both the phenyl ring and the alkylamine side chain. ontosight.ai Their mechanism of action often involves interaction with various neurotransmitter systems, such as the dopaminergic, serotonergic, and adrenergic systems. ontosight.aiontosight.ai For example, certain methoxy-substituted phenylalkylamines, like 2,5-dimethoxy-4-bromoamphetamine (DOB), are potent agonists of serotonin (B10506) 5-HT2 receptors and are used as tools in scientific research to study this receptor subfamily. wikipedia.org The versatility of the phenylalkylamine structure has made it a cornerstone for structure-activity relationship (SAR) studies, which seek to understand how molecular modifications influence biological activity. mdma.chacs.org

Rationale for Investigating 2 4 Methoxyphenyl 2 Methylpropan 1 Amine

The specific structural features of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine provide a clear rationale for its synthesis and investigation. The molecule combines several key substitutions known to modulate the pharmacological properties of phenylalkylamines.

4-Methoxy Substitution: The presence of a methoxy (B1213986) group at the para-position (position 4) of the phenyl ring is a common feature in many biologically active compounds. nih.govisca.me In the context of phenylalkylamines, ring substitutions are critical for determining receptor affinity and selectivity. biomolther.org Investigating the 4-methoxy variant allows researchers to probe its influence on receptor binding and functional activity compared to unsubstituted or differently substituted analogs.

α,α-Dimethyl Substitution: The addition of two methyl groups to the alpha carbon (the carbon atom adjacent to the amino group) creates a neopentyl-like arrangement. This geminal dimethyl substitution is significant because it sterically hinders the amino group and is known to alter pharmacological properties, potentially affecting potency, duration of action, and metabolic stability. ontosight.ai This structural feature distinguishes it from more extensively studied phenylisopropylamines (amphetamine derivatives) and phenethylamines. mdma.ch

The combination of these features in a single molecule offers a unique scaffold. Research into this compound is driven by the goal of understanding how this specific constellation of functional groups collectively influences its interaction with biological targets, potentially leading to a novel pharmacological profile.

Scope and Research Significance Within Chemical Biology and Medicinal Chemistry

Conventional Routes via Reductive Amination and Schiff Base Intermediates

The most direct and conventional method for the synthesis of this compound is through the reductive amination of its corresponding aldehyde precursor, 2-(4-methoxyphenyl)-2-methylpropanal (B8755479). This process is a cornerstone of amine synthesis due to its versatility and efficiency. wikipedia.orgmasterorganicchemistry.com The reaction proceeds in a two-step sequence within a single pot: the formation of a Schiff base (imine) intermediate followed by its immediate reduction to the target amine. youtube.com

The initial step involves the condensation reaction between the aldehyde and an ammonia (B1221849) source, such as ammonium (B1175870) chloride or aqueous ammonia, typically under mildly acidic conditions to catalyze the dehydration of the hemiaminal intermediate to the imine. wikipedia.orgyoutube.com The subsequent reduction of the C=N double bond of the Schiff base is accomplished using a variety of reducing agents. The choice of reductant is critical as it must selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Commonly employed reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their mildness and selectivity for imines over carbonyls. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method for the reduction step. wikipedia.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Highly selective for imines; stable in mildly acidic conditions. researchgate.net | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, selective, and general; tolerates acid-sensitive groups. organic-chemistry.org | Moisture sensitive. |

| Catalytic Hydrogenation (H₂/Pd/C, PtO₂) | Ethanol, Ethyl Acetate | "Green" method with high atom economy; effective for large scale. | Requires specialized pressure equipment; may reduce other functional groups. |

| Ammonia Borane (NH₃BH₃) | Methanol | Effective with a titanium catalyst for various carbonyls and amines. tcichemicals.com | May require a catalyst for efficient reaction. |

Step 1 (Imine Formation): 2-(4-methoxyphenyl)-2-methylpropanal reacts with ammonia (NH₃) to form the transient Schiff base, N-(2-(4-methoxyphenyl)-2-methylpropylidene)methanamine.

Step 2 (Reduction): The imine is reduced in situ by a hydride agent or catalytic hydrogenation to yield this compound.

Asymmetric Synthetic Approaches and Enantioselective Preparation

The structure of this compound features a quaternary carbon atom—C2 of the propane (B168953) chain—which is bonded to a 4-methoxyphenyl (B3050149) group, two methyl groups, and an aminomethyl group. Because the two substituents on this quaternary carbon are identical (two methyl groups), this specific carbon atom is achiral, and the molecule as a whole is not chiral.

However, the synthesis of structurally related chiral amines that possess an all-carbon quaternary stereocenter (a carbon atom bonded to four different carbon groups) is a significant and long-standing challenge in organic chemistry. pnas.orgnih.govpnas.org Methodological advancements in this area are relevant for creating analogues of the title compound that could have stereospecific biological activities.

Strategies for the asymmetric synthesis of molecules with quaternary carbon stereocenters often involve one of the following approaches:

Catalytic Asymmetric Alkylation: This involves the enantioselective alkylation of an enolate or its equivalent, where a chiral catalyst directs the approach of the electrophile.

Asymmetric Conjugate Addition: The addition of a nucleophile to a suitably substituted α,β-unsaturated system, catalyzed by a chiral entity, can generate a quaternary stereocenter.

Asymmetric Hydroformylation: A rhodium-catalyzed asymmetric hydroformylation of α,β-unsaturated carboxylic acid derivatives has been shown to generate α-quaternary stereocenters with high enantioselectivity. nih.gov

Enantioselective Reductive Amination: While the title compound is achiral, analogous prochiral ketones can be converted to chiral amines using biocatalysts like imine reductases (IREDs) or amine dehydrogenases (AmDHs), which can exhibit high stereoselectivity. york.ac.uk

Table 2: Selected Methodologies for Asymmetric Synthesis of α-Quaternary Chiral Amines

| Methodology | Catalyst/Reagent Type | Substrate Example | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Hydroformylation | Rhodium complex with chiral phosphine (B1218219) ligand (e.g., (R,R)-Ph-BPE) | α,β-Unsaturated amides | Good to excellent |

| Asymmetric Alkylation | Phase-transfer catalysis with cinchona alkaloid-derived catalysts | Glycine-benzophenone Schiff bases | High to excellent |

| Dearomatizing aza-Michael Addition | Chiral Brønsted acids (e.g., binaphthyl phosphoric acid) | Prochiral exocyclic aryl enamines | Excellent mdpi.com |

| Biocatalytic Reductive Amination | Imine Reductases (IREDs) / Amine Dehydrogenases (AmDHs) | Prochiral ketones | Moderate to high york.ac.uk |

These advanced methods underscore the chemical community's ability to construct complex stereocenters, which could be applied to the synthesis of chiral derivatives of this compound by modifying the substitution pattern at the quaternary carbon. rsc.org

Multicomponent and Cascade Reaction Methodologies

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) and cascade reactions for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials. nih.govnih.gov

A plausible multicomponent strategy for synthesizing the neopentylamine (B1198066) core of this compound could be envisioned based on reactions of aziridines. For instance, a three-component reaction involving a suitably substituted 2-isopropylideneaziridine, an organometallic reagent, and an electrophile could potentially construct the quaternary center and install the necessary functional groups in a single operation. Research has shown that enantiopure neopentylamines can be synthesized through multicomponent reactions of 2-isopropylideneaziridines. researchgate.net

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step. rsc.orgresearchgate.net A hypothetical cascade approach to this compound could start with simpler precursors. For example, a reaction could be designed where an initial Michael addition is followed by an intramolecular cyclization and subsequent ring-opening/reduction sequence to generate the final acyclic amine structure. Such strategies offer the advantage of minimizing purification steps for intermediates and reducing solvent waste. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound, particularly via the robust reductive amination pathway, is crucial for maximizing yield, purity, and cost-effectiveness, especially for industrial-scale production. The optimization process involves systematically varying key reaction parameters to find the ideal conditions. osti.gov

Key parameters for optimization include:

Reactant Stoichiometry: The molar ratio of the aldehyde, ammonia source, and reducing agent must be carefully balanced. An excess of the ammonia source can drive the initial imine formation, while the amount of reducing agent dictates the efficiency of the reduction step.

Catalyst: In the case of catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and its loading can significantly impact reaction rate and selectivity. For other catalytic reactions, optimizing the catalyst is a primary concern. osti.gov

Solvent: The solvent can influence the solubility of reactants and intermediates, affect the reaction rate, and in some cases, participate in the reaction mechanism. Solvents like methanol, ethanol, or dichloroethane are common choices. organic-chemistry.org

Temperature and Pressure: Reaction kinetics are highly dependent on temperature. For catalytic hydrogenations, hydrogen pressure is another critical variable that must be optimized.

pH Control: The initial condensation to form the Schiff base is often pH-sensitive. Maintaining a slightly acidic pH (typically 4-6) is often optimal to facilitate dehydration without deactivating the amine nucleophile. youtube.com

Table 3: Parameters for Optimization in the Reductive Amination Synthesis

| Parameter | Variable Options | Potential Impact on Outcome |

|---|---|---|

| Temperature | -10°C to 100°C | Affects reaction rate and selectivity; higher temperatures can lead to side products. |

| Solvent | Methanol, Dichloroethane, THF, Water | Influences solubility, reaction rate, and work-up procedure. |

| Reducing Agent | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Determines selectivity, reaction time, and cost. |

| Molar Ratios | Aldehyde:Amine:Reductant | Affects reaction equilibrium, yield, and impurity profile. |

| pH | 3 - 8 | Critical for the rate of imine formation versus hydrolysis. |

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions for the synthesis of this compound.

Table of Mentioned Chemical Compounds

| Common Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Sodium Cyanoborohydride | Sodium cyanidoboranuide |

| Sodium Triacetoxyborohydride | Sodium tris(ethanoyloxy)boranuide |

| Dichloroethane (DCE) | 1,2-dichloroethane |

| Tetrahydrofuran (THF) | Oxolane |

| Palladium on Carbon (Pd/C) | Palladium on carbon |

| Platinum Dioxide (PtO₂) | Platinum(IV) oxide |

| Ammonia Borane | Borazane |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be critical for the structural confirmation of this compound.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the methoxyphenyl group would likely appear as two doublets in the range of δ 6.8-7.2 ppm. The singlet for the methoxy (B1213986) group protons would be expected around δ 3.8 ppm. The protons of the two methyl groups attached to the same carbon would likely be a singlet at approximately δ 1.1-1.3 ppm, and the methylene (B1212753) protons of the aminomethyl group would also likely present as a singlet further downfield.

The ¹³C NMR spectrum would provide complementary information, with distinct peaks for each carbon atom. The carbon atoms of the aromatic ring, the methoxy group, the quaternary carbon, the methyl groups, and the aminomethyl carbon would all have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho to OMe) | 6.8 - 6.9 | Doublet |

| Aromatic (meta to OMe) | 7.1 - 7.2 | Doublet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methyl (-C(CH₃)₂) | 1.1 - 1.3 | Singlet |

| Methylene (-CH₂NH₂) | 2.5 - 2.7 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 158 - 160 |

| Aromatic C-H | 113 - 130 |

| Aromatic C-C | 135 - 140 |

| Methoxy (-OCH₃) | ~55 |

| Quaternary Carbon (-C(CH₃)₂) | 35 - 40 |

| Methyl (-C(CH₃)₂) | 25 - 30 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (molar mass: 179.26 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 179.

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. A prominent fragment would be expected from the benzylic cleavage, resulting in the formation of a stable methoxybenzyl cation. Another likely fragmentation pathway would involve the loss of the aminomethyl group.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 121 | [M - C₄H₁₀N]⁺ (Methoxybenzyl cation) |

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, the C-O bond of the methoxy group, and the C-N bond.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 (two bands for primary amine) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| N-H Bend (Amine) | 1590 - 1650 |

| C-O Stretch (Ether) | 1230 - 1270 (asymmetric), 1020 - 1060 (symmetric) |

High-Resolution Chromatographic Techniques for Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques for assessing the purity of a chemical compound. These methods separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

A reversed-phase HPLC method would likely be suitable for the purity analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid or base modifier to improve peak shape) would be a typical starting point for method development. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas chromatography could also be employed, particularly for assessing the presence of volatile impurities. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. The compound might require derivatization to improve its volatility and thermal stability for GC analysis.

The development and validation of such chromatographic methods would involve assessing parameters like linearity, precision, accuracy, and specificity to ensure reliable purity determination.

Advanced Structural and Supramolecular Investigations of 2 4 Methoxyphenyl 2 Methylpropan 1 Amine

Single Crystal X-ray Diffraction Studies of the Compound and its Salts

No published studies containing single-crystal X-ray diffraction data for 2-(4-Methoxyphenyl)-2-methylpropan-1-amine or its corresponding salts could be located. This information is essential for determining precise molecular geometry, including bond lengths, bond angles, and unit cell parameters. Without such experimental data, a detailed crystallographic analysis is not possible.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A definitive analysis of intermolecular interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking, is contingent upon the availability of a solved crystal structure. Similarly, the identification of crystal packing motifs and supramolecular architecture cannot be performed without experimental crystallographic data.

Conformational Analysis and Stereochemical Considerations

While theoretical and computational methods can predict molecular conformations, an experimentally validated analysis of the solid-state conformation and stereochemical arrangement of this compound requires data from X-ray crystallography. As this data is not available, a scientifically rigorous discussion on its conformational preferences and stereochemistry in the crystalline form cannot be provided.

Computational and Theoretical Studies on 2 4 Methoxyphenyl 2 Methylpropan 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to elucidate molecular structure, reactivity, and spectroscopic properties. elsevierpure.com For molecules containing a methoxyphenyl group, DFT studies can reveal how the electron-donating methoxy (B1213986) substituent influences the electronic environment of the aromatic ring. mdpi.com

Analysis of the electronic structure of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine would typically involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial descriptor for determining molecular reactivity and stability. mdpi.com In similar methoxyphenyl compounds, the HOMO is often localized on the electron-rich methoxy-substituted phenyl ring, indicating this region is susceptible to electrophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. elsevierpure.com For this compound, an MEP map would likely show a negative potential (red/yellow) around the oxygen atom of the methoxy group and the nitrogen atom of the amine group, highlighting these as sites for hydrogen bonding interactions. The aromatic ring would exhibit a variable potential, influenced by the electron-donating methoxy group, while the alkyl regions would be largely neutral (green).

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are essential computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological macromolecule (receptor), such as a protein or enzyme. unar.ac.idmdpi.com This process is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. mdpi.com

For this compound, a phenethylamine (B48288) derivative, docking studies would be instrumental in exploring its potential interactions with various receptors, such as monoamine transporters or G-protein coupled receptors. nih.govnih.gov The simulation involves placing the flexible ligand into the binding pocket of the rigid or flexible receptor and calculating a score that estimates the binding affinity, often expressed in kcal/mol. researchgate.net

A typical docking simulation for this compound would likely predict the following interactions:

Hydrogen Bonding: The primary amine group (-NH2) is a key hydrogen bond donor and could form strong interactions with amino acid residues like aspartate or serine in a receptor's active site.

Hydrophobic Interactions: The phenyl ring and the dimethyl-substituted ethyl chain would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. researchgate.net

Pi-Interactions: The aromatic methoxyphenyl ring could participate in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions help to build a hypothesis about the compound's mechanism of action and can guide the design of analogs with improved binding affinity and selectivity. unar.ac.id The stability and dynamics of the predicted ligand-receptor complex can be further evaluated using molecular dynamics (MD) simulations. nih.gov

In Silico Prediction of Molecular Descriptors and Pharmacophore Mapping

The translation of a molecule's symbolic representation into numerical values, known as molecular descriptors, is a cornerstone of modern computational chemistry and cheminformatics. wikipedia.orgresearchgate.net These descriptors quantify various physicochemical properties of the molecule and are essential for developing Quantitative Structure-Activity Relationship (QSAR) models and for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. nih.govresearchgate.net

For this compound, numerous descriptors can be calculated. While specific experimental data is limited, computational tools can provide reliable estimates. The table below contains computed molecular descriptors for a closely related structural isomer, 1-(4-methoxyphenyl)-2-methylpropan-2-amine, which provides insight into the general properties of this molecular scaffold. nih.gov

| Descriptor | Predicted Value (for Isomer) | Description |

|---|---|---|

| Molecular Weight | 179.26 g/mol | The mass of one mole of the substance. |

| XLogP3 | 1.9 | A measure of lipophilicity, indicating how the compound partitions between octanol and water. |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms bonded to electronegative atoms (N, O). The primary amine has two, but this value is often computed per group. |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) with lone pairs available to accept hydrogen bonds. |

| Rotatable Bond Count | 4 | The number of bonds that allow free rotation, indicating molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 35.3 Ų | The surface area of polar atoms, related to membrane permeability. |

Pharmacophore mapping is another critical ligand-based drug design technique. researchgate.net A pharmacophore is a three-dimensional arrangement of essential electronic and steric features that are necessary for a molecule to interact with a specific biological target. researchgate.net For the phenethylamine class of compounds, to which this compound belongs, a common pharmacophore model often includes features such as: researchgate.net

An aromatic ring (F1).

A proton donor feature (F2), corresponding to the amine group.

One or more hydrophobic features (F3, F5, F6) from the alkyl backbone and substituents. researchgate.net

By identifying the common pharmacophoric features among a series of active molecules, researchers can use the model as a 3D query to screen large chemical databases for new compounds with the potential for similar biological activity. researchgate.net

Preclinical Pharmacological and Biological Investigations of 2 4 Methoxyphenyl 2 Methylpropan 1 Amine in Vitro Focus

In Vitro Molecular Interaction Studies with Biological Macromolecules

Detailed in vitro studies specifically elucidating the direct molecular interactions of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine with biological macromolecules such as specific proteins, enzymes, or nucleic acids are not extensively documented in publicly available literature. However, based on its structural similarity to other phenethylamine (B48288) compounds, it is hypothesized that its primary interactions would be with monoamine transporters and receptors. The methoxyphenyl group and the amine function are expected to be key pharmacophoric features that mediate these interactions through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions within the binding pockets of its target proteins. Further research, including co-crystallization studies or advanced spectroscopic methods, would be necessary to delineate the precise molecular interactions.

Enzyme and Receptor Binding Assays and Target Affinity

Specific quantitative data from enzyme and receptor binding assays for this compound are limited. However, the pharmacological activity of structurally related α,α-dimethylphenethylamines is often characterized by their affinity for monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).

Table 1: Anticipated In Vitro Binding Targets for this compound

| Target | Target Class | Potential Interaction |

| Serotonin Transporter (SERT) | Monoamine Transporter | Inhibition of serotonin reuptake |

| Dopamine Transporter (DAT) | Monoamine Transporter | Inhibition of dopamine reuptake |

| Norepinephrine Transporter (NET) | Monoamine Transporter | Inhibition of norepinephrine reuptake |

| Serotonin Receptors (e.g., 5-HT2A) | G-protein Coupled Receptor | Agonist or antagonist activity |

| Adrenergic Receptors | G-protein Coupled Receptor | Agonist or antagonist activity |

| Dopamine Receptors | G-protein Coupled Receptor | Agonist or antagonist activity |

| This table is based on the expected pharmacology of phenethylamine derivatives and requires experimental validation for this compound. |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The structure-activity relationship (SAR) for this compound can be inferred from studies on analogous phenethylamine and α,α-dimethylphenethylamine compounds. The key structural features influencing the pharmacological activity of this class of compounds include the substitution pattern on the aromatic ring, the nature of the alkyl groups on the α-carbon, and the substitution on the terminal amine.

Influence of the Methoxyphenyl Group: The position and nature of the substituent on the phenyl ring are critical determinants of activity and selectivity. A methoxy (B1213986) group at the para-position, as in this compound, is known to influence affinity for serotonin and norepinephrine transporters. For instance, in other phenethylamine series, para-substitution can enhance affinity for the 5-HT2A receptor. biomolther.orgnih.gov

Role of the α,α-dimethyl Group: The presence of two methyl groups on the α-carbon (the carbon adjacent to the amino group) is a significant structural feature. This α,α-dimethyl substitution sterically hinders metabolism by monoamine oxidase (MAO), which typically leads to a longer duration of action compared to phenethylamines with no or a single α-methyl group. This structural motif is also known to influence the selectivity and mechanism of action at monoamine transporters, often shifting the profile from a substrate (releaser) to a reuptake inhibitor.

Amine Group Substitution: this compound is a primary amine. In many phenethylamine series, N-alkylation can modulate potency and selectivity for different monoamine transporters. Generally, increasing the steric bulk of the N-substituent tends to decrease activity at the dopamine and norepinephrine transporters while sometimes increasing affinity for the serotonin transporter.

Table 2: General Structure-Activity Relationships for α,α-dimethylphenethylamines

| Structural Modification | General Effect on In Vitro Activity |

| Phenyl Ring Substitution | Modulates affinity and selectivity for monoamine transporters and receptors. Methoxy substitution can enhance serotonergic activity. |

| α-Methyl Substitution | A single α-methyl group can increase potency. α,α-dimethyl substitution generally confers resistance to MAO and can shift activity towards reuptake inhibition. |

| N-Alkylation | Primary amines are often potent. N-methylation can maintain or increase potency, while larger alkyl groups can decrease DAT/NET affinity. |

| These are general trends observed in related compound series and may not be directly applicable without specific experimental data for this compound. |

Elucidation of Proposed Molecular Mechanisms of Action (In Vitro)

The precise molecular mechanism of action for this compound has not been definitively elucidated in vitro. However, based on its structure, it is proposed to act primarily as a monoamine reuptake inhibitor.

The proposed mechanism involves the competitive binding of the compound to the substrate binding sites of SERT, DAT, and/or NET. By occupying these sites, it would block the re-entry of the endogenous neurotransmitters (serotonin, dopamine, and norepinephrine) from the synaptic cleft back into the presynaptic neuron. This inhibition of reuptake would lead to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing their signaling.

The α,α-dimethyl substitution likely prevents the compound from being a substrate for these transporters, meaning it is not transported into the neuron and does not induce neurotransmitter release via transporter reversal (efflux). Instead, it is expected to act as a classical competitive inhibitor of transport. Further in vitro studies, such as synaptosomal uptake assays and electrophysiological recordings in cells expressing these transporters, are required to confirm this proposed mechanism and to determine its relative selectivity for each of the monoamine transporters.

Exploration of Preclinical Pharmacological Profiles in Relevant In Vitro Models

The preclinical pharmacological profile of this compound in relevant in vitro models is not well-established in the scientific literature. To fully characterize its in vitro pharmacology, a battery of assays would be necessary.

This would typically involve:

Radioligand binding assays: To determine the affinity of the compound for a wide range of receptors and transporters, including but not limited to, serotonin, dopamine, norepinephrine, adrenergic, and histaminergic receptors and transporters.

Functional assays: To determine the functional consequences of this binding, i.e., whether the compound acts as an agonist, antagonist, or inverse agonist at various receptors. This could involve measuring second messenger signaling (e.g., cAMP accumulation, calcium mobilization) in cell lines expressing the target receptors.

Neurotransmitter uptake assays: To quantify the inhibitory potency of the compound on SERT, DAT, and NET in synaptosomes or cell lines expressing these transporters.

Enzyme inhibition assays: To assess any potential inhibitory activity against enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO-A and MAO-B) and catechol-O-methyltransferase (COMT).

Without such specific experimental data, the in vitro pharmacological profile of this compound remains largely speculative and based on extrapolation from structurally related compounds.

Metabolic Fate and Biotransformation Studies of 2 4 Methoxyphenyl 2 Methylpropan 1 Amine

In Vitro Metabolic Stability Assessments in Hepatic Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's persistence in the body. nuvisan.com These experiments measure the rate at which a compound is metabolized by liver enzymes, providing key pharmacokinetic parameters such as intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com The primary hepatic systems used for these assessments include liver microsomes, S9 fractions, and hepatocytes. springernature.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govsigmaaldrich.com They are a standard tool for evaluating oxidative metabolism. mercell.com Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of in vivo metabolism. springernature.com

While specific experimental metabolic stability data for 2-(4-Methoxyphenyl)-2-methylpropan-1-amine are not extensively detailed in publicly available literature, the general procedure involves incubating the compound with a selected hepatic system and monitoring its disappearance over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.commercell.com

Table 1: Typical Experimental Conditions for In Vitro Metabolic Stability Assay in Liver Microsomes

| Parameter | Condition | Purpose |

| Test System | Human Liver Microsomes | Source of hepatic Phase I enzymes (e.g., CYPs). nih.gov |

| Compound Conc. | Typically ≤1 µM | To ensure enzyme kinetics are in the linear range (below Km). mercell.com |

| Protein Conc. | 0.5 - 1.0 mg/mL | Provides sufficient enzymatic activity for measurable turnover. |

| Cofactor | NADPH | Essential for the catalytic activity of CYP450 enzymes. mercell.com |

| Incubation Time | 0 to 60 minutes | Time course to measure the rate of metabolism. mercell.com |

| Analysis | LC-MS/MS | For sensitive and specific quantification of the parent compound. springernature.com |

Identification and Characterization of Phase I Metabolites

Phase I metabolism involves the introduction or unmasking of functional groups on a parent compound through oxidation, reduction, or hydrolysis. wikipedia.orgdrughunter.com These reactions are primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes. sigmaaldrich.com For this compound, its chemical structure suggests several potential sites for Phase I biotransformation.

The most probable metabolic pathways include:

O-demethylation: The methoxy (B1213986) group (-OCH3) on the phenyl ring is a common site for oxidative metabolism, leading to the formation of a phenolic metabolite, 4-(1-amino-2-methylpropan-2-yl)phenol.

Aromatic Hydroxylation: A hydroxyl group (-OH) can be directly added to the aromatic ring, creating a different phenolic isomer. drughunter.com

N-Oxidation: The primary amine (-NH2) can be oxidized to form hydroxylamine (B1172632) or nitroso derivatives.

Deamination: The primary amine group can be removed, which would lead to the formation of an aldehyde or ketone. fiveable.me

Table 2: Potential Phase I Metabolites of this compound

| Potential Metabolite | Metabolic Reaction | Structural Change |

| 4-(1-amino-2-methylpropan-2-yl)phenol | O-demethylation | -OCH₃ → -OH |

| 2-(Hydroxy-4-methoxyphenyl)-2-methylpropan-1-amine | Aromatic Hydroxylation | Addition of -OH to the phenyl ring |

| N-Hydroxy-2-(4-methoxyphenyl)-2-methylpropan-1-amine | N-Oxidation | -NH₂ → -NHOH |

| 1-(4-Methoxyphenyl)-2-methylpropan-2-one | Oxidative Deamination | -CH₂NH₂ → =O |

Identification and Characterization of Phase II Metabolites

Phase II metabolism, or conjugation, involves the attachment of endogenous polar molecules to the functional groups of the parent compound or its Phase I metabolites. fiveable.me This process significantly increases the molecule's water solubility and facilitates its elimination. usmlestrike.com The primary amine of this compound and the hydroxyl group of its phenolic Phase I metabolite are key sites for conjugation.

Common Phase II reactions for this compound would likely include:

Glucuronidation: This is a major pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the amine (N-glucuronidation) or a hydroxyl group (O-glucuronidation). fiveable.me

Sulfation: Sulfotransferases (SULTs) can conjugate a sulfonate group to the phenolic metabolite. drughunter.com

Acetylation: N-acetyltransferases (NATs) may add an acetyl group to the primary amine, a common pathway for primary amines. longdom.org

Table 3: Potential Phase II Metabolites of this compound

| Potential Metabolite | Parent Substrate | Metabolic Reaction | Added Group |

| N-Glucuronide Conjugate | Parent Compound | N-Glucuronidation | Glucuronic Acid |

| O-Glucuronide Conjugate | Phenolic Metabolite | O-Glucuronidation | Glucuronic Acid |

| O-Sulfate Conjugate | Phenolic Metabolite | Sulfation | Sulfate (SO₃⁻) |

| N-Acetyl Derivative | Parent Compound | N-Acetylation | Acetyl (-COCH₃) |

Enzymatic Pathways and Cytochrome P450 Isoform Involvement in Metabolism

The metabolism of this compound is mediated by a variety of enzyme systems. Phase I oxidative reactions are predominantly carried out by specific isoforms of the Cytochrome P450 family. clinpgx.org While direct studies identifying the specific CYPs involved with this compound are limited, predictions can be made based on its structure as a phenethylamine (B48288) derivative.

The major CYP isoforms responsible for the metabolism of most drugs include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.com

CYP2D6 is well-known for metabolizing basic compounds containing a nitrogen atom, making it a strong candidate for the metabolism of this primary amine. mdpi.com

CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of over 30% of clinical drugs, suggesting it could play a role. mdpi.com

Other isoforms like CYP2C9 and CYP1A2 could also contribute to its biotransformation.

Phase II reactions are catalyzed by transferase enzymes. Glucuronidation is mediated by UGTs, sulfation by SULTs, and acetylation by NATs. drughunter.comusmlestrike.com Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in metabolic rates. longdom.orgclinpgx.org

Table 4: Summary of Potential Enzymatic Pathways in the Metabolism of this compound

| Metabolic Phase | Reaction Type | Key Enzyme Family | Potential Isoforms/Subtypes |

| Phase I | O-demethylation, Aromatic Hydroxylation, N-Oxidation | Cytochrome P450 (CYP) | CYP2D6, CYP3A4, CYP2C9, CYP1A2 mdpi.comnih.gov |

| Phase II | Glucuronidation | UDP-glucuronosyltransferase (UGT) | UGT1A, UGT2B families drughunter.com |

| Phase II | Sulfation | Sulfotransferase (SULT) | SULT1A1, SULT1E1 |

| Phase II | Acetylation | N-acetyltransferase (NAT) | NAT1, NAT2 longdom.org |

Derivatization and Analog Design for Research and Applications

Design and Synthesis of Novel Analogues for Structure-Activity Profiling

The design and synthesis of novel analogues of 2-(4-methoxyphenyl)-2-methylpropan-1-amine are crucial for elucidating its structure-activity relationships (SAR). SAR studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. This knowledge is instrumental in optimizing potency, selectivity, and pharmacokinetic properties. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of analog design can be applied to its core structure.

Key modifications to the this compound scaffold for SAR profiling can be categorized as follows:

Modification of the Phenyl Ring: The methoxy (B1213986) group at the para-position is a key feature. Analogs can be synthesized with this group at the ortho- or meta-positions to probe the importance of its location. Furthermore, the methoxy group can be replaced with other substituents, such as halogens (e.g., chloro, fluoro), alkyl groups (e.g., methyl, ethyl), or hydrogen bond donors/acceptors (e.g., hydroxyl, cyano), to evaluate the impact of electronic and steric effects on activity. The synthesis of such analogs often involves starting from appropriately substituted phenylacetic acids or benzonitriles.

Alterations of the Propan-1-amine Side Chain: The gem-dimethyl group at the 2-position provides steric bulk and influences the molecule's conformation. Replacing one or both methyl groups with other alkyl groups (e.g., ethyl, propyl) or incorporating them into a cyclic structure (e.g., cyclopropyl) can provide insights into the spatial requirements of the target binding site. The primary amine is a critical functional group for potential interactions with biological targets. It can be acylated, alkylated, or converted to other functional groups like amides or sulfonamides to explore the necessity of the basic amine for activity.

Stereochemical Exploration: The carbon atom at the 2-position is a chiral center. The synthesis of individual enantiomers ((R)- and (S)-2-(4-methoxyphenyl)-2-methylpropan-1-amine) is essential to determine if the biological activity is stereospecific. Enantioselective synthesis or chiral resolution of the racemic mixture can be employed to obtain the pure enantiomers for biological evaluation.

The synthesis of these analogs typically follows established synthetic routes, often involving multi-step sequences. For example, modifications to the phenyl ring would begin with a substituted benzene (B151609) derivative, which is then elaborated to introduce the 2-methylpropan-1-amine side chain through reactions such as the Strecker synthesis or by alkylation of a suitable nitrile intermediate followed by reduction.

The following table summarizes potential analog designs for SAR studies of this compound:

| Modification Site | Original Group | Proposed Modifications | Rationale for Modification |

| Phenyl Ring (Position 4) | Methoxy (-OCH3) | -H, -OH, -Cl, -F, -CH3, -CN | Investigate electronic and steric effects on activity. |

| Phenyl Ring (Position) | para (4-) | ortho (2-), meta (3-) | Determine the optimal position of the substituent for target binding. |

| Propan-1-amine Side Chain | gem-Dimethyl | -H, -Ethyl, Cyclopropyl | Probe the steric requirements of the binding pocket. |

| Propan-1-amine Side Chain | Primary Amine (-NH2) | -NH(Acyl), -NH(Alkyl), -N(Alkyl)2 | Evaluate the importance of the primary amine and its basicity. |

| Stereocenter (C2) | Racemic | (R)-enantiomer, (S)-enantiomer | Determine if biological activity is stereospecific. |

By systematically synthesizing and evaluating these analogs, a comprehensive SAR profile can be constructed, guiding the design of more potent and selective compounds.

Utilization of this compound as a Synthetic Synthon and Chiral Building Block

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound and its derivatives can serve as valuable synthons for the construction of more complex molecules. For instance, the primary amine functionality allows it to act as a nucleophile in various carbon-nitrogen bond-forming reactions.

As a chiral building block , the enantiomerically pure forms of this compound are particularly useful in asymmetric synthesis. tcichemicals.com Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The use of such building blocks is a powerful strategy for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

The primary amine of this compound can be used to introduce the chiral 2-(4-methoxyphenyl)-2-methylpropyl moiety into a target molecule. This can be achieved through various reactions, including:

Amide bond formation: Reaction with a carboxylic acid or its derivative to form a chiral amide.

Reductive amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a chiral secondary or tertiary amine.

Nucleophilic substitution: Reaction with an electrophile, such as an alkyl halide, to form a new carbon-nitrogen bond.

The 4-methoxyphenyl (B3050149) group can also be a site for further chemical modification, allowing for the creation of a diverse library of chiral building blocks derived from the parent amine. For example, the methoxy group can be cleaved to a phenol, which can then be further functionalized.

The utility of this compound as a chiral building block is contingent on the availability of its enantiomerically pure forms. This can be achieved through asymmetric synthesis or by chiral resolution of the racemic mixture. Chiral resolution involves separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent. wikipedia.org

The following table illustrates the potential of this compound as a synthon and chiral building block:

| Application | Reactive Site | Type of Reaction | Resulting Structure |

| Synthon | Primary Amine | Acylation | Amide |

| Synthon | Primary Amine | Reductive Amination | Secondary/Tertiary Amine |

| Chiral Building Block | Chiral Center (C2) | Incorporation into a larger molecule | Enantiomerically enriched product |

The strategic use of this compound as a synthon and chiral building block can significantly streamline the synthesis of complex, optically active molecules.

Development of Probes and Labeled Analogues for Biochemical Studies

Biochemical probes are essential tools for studying biological processes at the molecular level. These are typically small molecules, derived from a biologically active compound, that have been modified to include a reporter group, such as a radioactive isotope or a fluorescent tag. Labeled analogues of this compound can be developed to investigate its mechanism of action, identify its biological targets, and quantify its presence in biological samples.

The design of a biochemical probe involves attaching a label to a position on the molecule that does not significantly interfere with its biological activity. For this compound, potential labeling strategies include:

Radiolabeling: The introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. This can be achieved by using a radiolabeled precursor during the synthesis. For example, a tritiated reducing agent could be used in the final step of the synthesis to introduce tritium into the molecule. Radiolabeled ligands are commonly used in receptor binding assays to determine the affinity of a compound for its target. nih.gov

Fluorescent Labeling: The covalent attachment of a fluorescent dye (fluorophore) to the molecule. The primary amine of this compound is a convenient handle for attaching a fluorophore. A variety of amine-reactive fluorescent dyes are commercially available. Fluorescent probes are valuable for visualizing the localization of a compound within cells or tissues using fluorescence microscopy.

Affinity-Based Probes: These probes are designed to bind irreversibly to their biological target. They typically contain a reactive functional group that can form a covalent bond with a nearby amino acid residue in the binding site. The design of such probes requires detailed knowledge of the target's structure.

The development and application of these probes can provide invaluable information about the biological function of this compound. For instance, a radiolabeled analog could be used to identify and characterize its binding sites in the brain, while a fluorescent analog could be used to visualize its uptake and distribution in living cells.

The following table provides an overview of potential probes and labeled analogues of this compound:

| Probe Type | Label | Attachment Site | Potential Application |

| Radiolabeled Analog | ³H or ¹⁴C | Phenyl ring or side chain | Receptor binding assays, pharmacokinetic studies. |

| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Primary Amine | Cellular imaging, flow cytometry. |

| Affinity-Based Probe | Photoreactive group (e.g., azide) | Phenyl ring or side chain | Target identification and validation. |

While the development of specific probes for this compound is not widely reported, the principles outlined above provide a clear roadmap for their design and synthesis, which would significantly advance the understanding of its biochemical and pharmacological properties.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the analysis of NPS like "2-(4-Methoxyphenyl)-2-methylpropan-1-amine" in biological matrices. chromatographyonline.comresearchgate.net The primary advantage of LC-based methods is their applicability to a wide range of compounds, including those that are non-volatile or thermally unstable, often eliminating the need for chemical derivatization. nih.gov

LC-MS/MS provides exceptional selectivity and sensitivity by combining the separation power of liquid chromatography with the mass-resolving capability of the mass spectrometer. kuleuven.be In a typical workflow, the compound is first separated from other matrix components on an LC column. The eluent is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. In tandem MS, a specific precursor ion (typically the molecular ion of the target compound) is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a highly specific signature for the analyte, significantly reducing background noise and enhancing detection limits. researchgate.net

Numerous validated LC-MS/MS methods have been developed for the broad-spectrum screening and quantification of NPS in whole blood and urine. nih.govmdpi.com These methods are often validated for key parameters including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For instance, multi-analyte methods have demonstrated linearity in ranges of 0.25-25 ng/mL with LOQs as low as 0.02 to 1.5 ng/mL for various NPS, showcasing the high sensitivity of the technique. nih.govmdpi.comnih.gov

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Linearity Range | 0.25 - 1000 ng/mL | Ensures proportional response of the instrument to varying concentrations of the analyte. nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.02 - 5 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. mdpi.comnih.gov |

| Accuracy | Generally within ±15-20% of the nominal value | Measures the closeness of the determined value to the true value. nih.govresearchgate.net |

| Precision (RSD) | Typically <15% | Indicates the degree of scatter between a series of measurements. nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique frequently employed in forensic toxicology for the identification of designer stimulants and their metabolites. nih.govumich.edu It is particularly well-suited for the analysis of volatile and thermally stable compounds. escholarship.org For many phenethylamine (B48288) derivatives, which can be less volatile, a chemical derivatization step is often required prior to GC-MS analysis. jfda-online.com This process involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative, which improves its chromatographic properties and can produce characteristic mass fragments aiding in identification. jfda-online.comnih.gov

The GC-MS process involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a long, thin capillary column. The column separates components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" that can be compared to spectral libraries for compound identification. escholarship.orgresearchgate.net

GC-MS is a highly sensitive method for identifying designer stimulants in matrices such as urine. nih.govresearchgate.net While LC-MS/MS is often considered the method of choice for broad drug screening, GC-MS remains a vital tool, particularly for confirmation, due to its high chromatographic resolution and the extensive, standardized EI libraries available for spectral matching. researchgate.net It is an ideal technique for metabolomics studies focused on small molecular metabolites, including acids, alcohols, and sugars, which can be made amenable to GC analysis through derivatization. escholarship.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the analysis of NPS, offering significant advantages over nominal mass instruments. nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm). uci.edu This capability allows for the determination of the elemental composition of a molecule, which is invaluable for identifying unknown metabolites of "this compound" and for distinguishing between isobaric compounds that have the same nominal mass but different chemical formulas. uci.edunih.gov

The primary advantage of HRMS is its utility in non-targeted and suspect screening. oup.com Since HRMS collects full-scan data in a data-independent manner, it allows for retrospective analysis. nih.gov This means that data acquired today can be re-interrogated in the future for newly identified NPS or metabolites without re-running the sample, which is a significant asset in the rapidly evolving landscape of designer drugs. nih.govau.dk

In metabolite identification studies, HRMS is used to detect and identify products of biotransformation. nih.gov For example, studies on related NPS have successfully used LC-HRMS/MS to identify numerous phase I and phase II metabolites in rat urine and human liver S9 incubates. nih.gov The accurate mass data obtained for both the parent drug and its metabolites provide a high degree of confidence in their structural elucidation. nih.govresearchgate.net The ability of HRMS to provide sufficient scans per peak also ensures accurate quantitation and reproducibility, which is critical for comparing analyte levels between different samples. thermofisher.com

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are critical steps to ensure that the data generated are reliable, reproducible, and fit for their intended purpose. wjarr.comroutledge.com Regulatory bodies and scientific guidelines provide a framework for validating analytical procedures. nih.gov The validation process demonstrates that a method is suitable for its intended use by evaluating a set of key performance characteristics. wjarr.combiopharminternational.com

The core parameters assessed during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.com

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Conclusion and Future Directions in 2 4 Methoxyphenyl 2 Methylpropan 1 Amine Research

Synthesis of Current Academic Understanding and Key Findings

Currently, the body of academic literature specifically detailing the synthesis, characterization, and application of 2-(4-Methoxyphenyl)-2-methylpropan-1-amine is limited. Information available in chemical databases primarily provides basic physicochemical properties.

| Property | Value |

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

This data is compiled from publicly available chemical databases.

Identification of Remaining Knowledge Gaps and Research Challenges

The primary knowledge gap concerning this compound is the near-complete absence of dedicated research studies. This presents a significant challenge, as there is no established foundation of experimental data or theoretical analysis to build upon.

Specific knowledge gaps include:

Validated Synthetic Routes: While general methods for amine synthesis exist, optimized and high-yielding procedures specifically for this compound have not been reported in peer-reviewed literature.

Spectroscopic and Crystallographic Data: Comprehensive characterization using techniques such as 1H NMR, 13C NMR, IR, mass spectrometry, and single-crystal X-ray diffraction is not publicly available.

Pharmacological and Toxicological Profile: The biological activity, including potential therapeutic effects and toxicity, of this compound remains unexplored.

Metabolic Pathways: Understanding how this compound is metabolized in biological systems is crucial for any potential application in medicinal chemistry, and this information is currently absent.

The main research challenge is the lack of a compelling initial "hook" or reported biological activity that would typically attract research funding and academic interest.

Proposed Avenues for Advanced Mechanistic Investigations

Given the foundational nature of the required research, initial mechanistic investigations should focus on the fundamental reactivity and properties of this compound.

Proposed investigations include:

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the compound's conformational preferences, electronic properties, and reactivity. This could provide insights into its potential as a ligand for metal catalysts or as a pharmacophore.

Kinetic Studies: If a reaction involving this amine is developed, kinetic studies could elucidate the reaction mechanism. For example, investigating its nucleophilicity in substitution or addition reactions would provide valuable fundamental data.

Chiral Resolution and Stereochemistry: The amine is chiral if the carbon bearing the amino group is a stereocenter. If so, developing methods for its resolution and studying the properties of the individual enantiomers would be a crucial area of investigation, as stereochemistry is often critical in biological systems.

Future Directions in Synthetic Methodology Development

The development of efficient and scalable synthetic routes is a prerequisite for any further investigation of this compound.

Future synthetic research could focus on:

Reductive Amination: A plausible and widely used method would be the reductive amination of 2-(4-methoxyphenyl)-2-methylpropanal (B8755479). Research could focus on optimizing the choice of reducing agent and reaction conditions to maximize yield and purity.

Asymmetric Synthesis: For enantiomerically pure material, the development of asymmetric synthetic methods would be a significant advancement. This could involve the use of chiral catalysts or chiral auxiliaries.

Flow Chemistry: For scalable and safe synthesis, exploring continuous flow methodologies could offer advantages over traditional batch processing, particularly if any intermediates or reagents are hazardous.

Potential for Novel Research Applications and Tool Development

While speculative at this stage, the structure of this compound suggests several potential avenues for research applications and tool development.

Medicinal Chemistry Scaffolding: The compound could serve as a scaffold for the synthesis of new libraries of compounds to be screened for biological activity. The methoxyphenyl and neopentyl groups can be systematically modified to explore structure-activity relationships.

Ligand Development for Catalysis: The amine functionality makes it a candidate for use as a ligand in transition metal catalysis. Its steric and electronic properties could be tuned to influence the selectivity and activity of catalytic reactions.

Molecular Probes: If a biological target is identified, derivatives of this amine could be synthesized with fluorescent tags or other labels to serve as molecular probes for studying biological processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-2-methylpropan-1-amine, and how do reaction conditions influence yield?

- Methodology : Begin with a nucleophilic substitution or reductive amination approach. For example, reacting 4-methoxybenzyl chloride with 2-methylpropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Use reducing agents like lithium aluminum hydride (LiAlH₄) for intermediates requiring reduction . Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., THF vs. DCM) and temperature to minimize side products like N-alkylated byproducts.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for initial purification. For higher purity, use recrystallization with ethanol/water mixtures. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodology : Use NMR (¹H/¹³C) to confirm the methoxy group (δ ~3.8 ppm) and amine protons (δ ~1.5–2.5 ppm). Mass spectrometry (ESI-MS) for molecular ion verification. Pair with IR spectroscopy to identify N-H stretches (~3300 cm⁻¹). For purity, combine HPLC (retention time comparison) with elemental analysis .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁴C or ²H) be incorporated into this compound for metabolic pathway studies?

- Methodology : Synthesize the compound from ¹⁴C-labeled toluene (ring-1-¹⁴C) via Friedel-Crafts acylation, followed by reductive amination. Use kinetic isotope effect (KIE) studies to track metabolic transformations. Validate labeling efficiency using scintillation counting and LC-MS .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be identified?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Use LC-MS to monitor degradation products like oxidative deamination derivatives. For pH stability, incubate in buffers (pH 1–13) and analyze via UV-Vis spectroscopy. Identify degradation pathways using high-resolution MS/MS and comparative NMR .

Q. How can computational modeling (e.g., DFT or MD simulations) predict this compound’s reactivity or binding affinity?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model electronic properties (HOMO/LUMO) and amine group nucleophilicity. Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., monoamine transporters). Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictory spectral or bioactivity data reported in literature?

- Methodology : Replicate experiments using standardized protocols (e.g., USP guidelines). Cross-validate spectral data against NIST databases. For bioactivity discrepancies, perform dose-response assays with positive controls (e.g., sertraline for serotonin reuptake studies). Use multivariate analysis to identify confounding variables like solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.